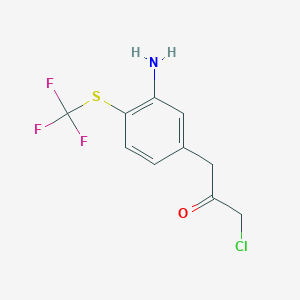![molecular formula C9H10ClN3OS B14065441 Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- CAS No. 92681-58-8](/img/structure/B14065441.png)
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is a chemical compound with the molecular formula C9H10ClN3OS. It is known for its unique structure, which includes a hydrazinecarboxamide group and a 4-chlorophenylthioethylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- typically involves the reaction of hydrazinecarboxamide with 2-[2-[(4-chlorophenyl)thio]ethylidene] intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted chlorophenyl compounds. These products have various applications in chemical synthesis and pharmaceutical research .
科学的研究の応用
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-[2-(4-Chlorophenyl)ethyl]hydrazinecarboxamide
- 2-(Substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues .
Uniqueness
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is unique due to its specific structural features, such as the presence of the 4-chlorophenylthioethylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
CAS番号 |
92681-58-8 |
|---|---|
分子式 |
C9H10ClN3OS |
分子量 |
243.71 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)sulfanylethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3OS/c10-7-1-3-8(4-2-7)15-6-5-12-13-9(11)14/h1-5H,6H2,(H3,11,13,14) |
InChIキー |
OAEMXHLLFJUSSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SCC=NNC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


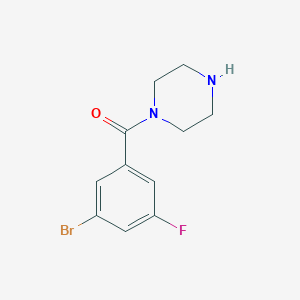
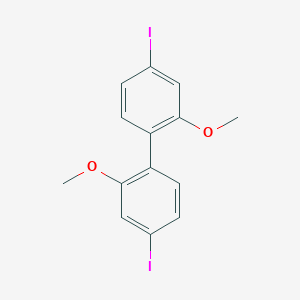
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)


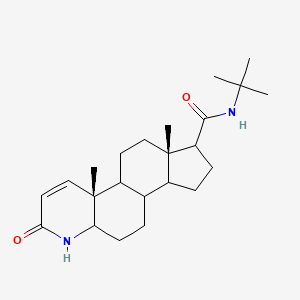

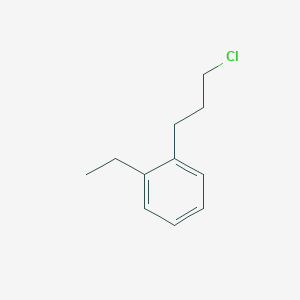
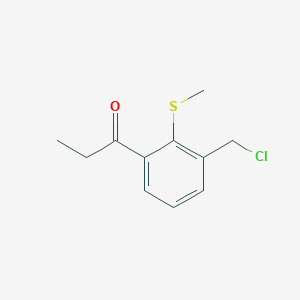
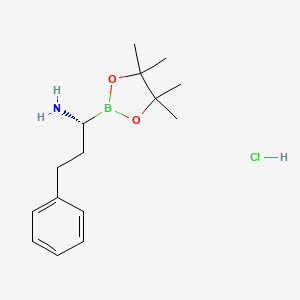
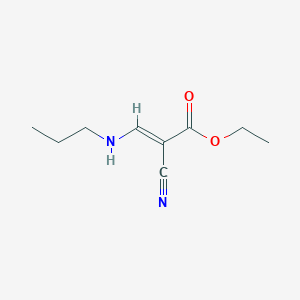
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)

